7-ALLYL-8-((2-HYDROXYETHYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
7-ALLYL-8-((2-HYDROXYETHYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C12H16N4O3S This compound is part of the purine family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ALLYL-8-((2-HYDROXYETHYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-ALLYL-8-((2-HYDROXYETHYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the allyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced allyl derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
7-ALLYL-8-((2-HYDROXYETHYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-ALLYL-8-((2-HYDROXYETHYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its purine core. The hydroxyethyl and thio groups may enhance its binding affinity and specificity to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-allyl-8-(hydroxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-allyl-8-(hexylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-allyl-1,3-dimethyl-8-(2-oxopropyl)thio-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-ALLYL-8-((2-HYDROXYETHYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The hydroxyethylthio group, in particular, may offer unique interactions with biological targets compared to other similar compounds .
Properties
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-4-5-16-8-9(13-11(16)20-7-6-17)14(2)12(19)15(3)10(8)18/h4,17H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHLBRGNRTUOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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